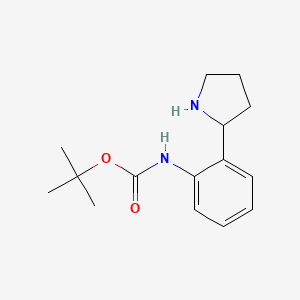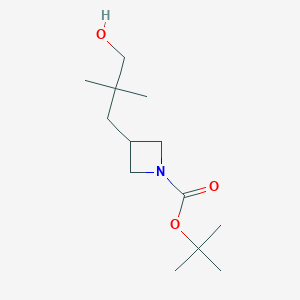
trans-2-Phenyl-3-benzoylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Phenyl-3-benzoylaziridine:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Gabriel-Cromwell Procedure: This method involves the preparation of trans-2-benzoyl-3-(4-chlorophenyl) aziridines.
Ring Expansion Reactions: Aziridines can also be synthesized through ring expansion reactions using thiourea derivatives.
Industrial Production Methods: Industrial production methods for aziridines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions, which are crucial for synthesizing various nitrogen-containing compounds.
Oxidation and Reduction: Aziridines can be oxidized to form oxaziridines or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Peracids, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxaziridines: Formed through oxidation.
Amines: Formed through reduction.
Various Nitrogen-Containing Compounds: Formed through nucleophilic ring opening.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: Aziridines serve as building blocks for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Biology and Medicine:
Drug Development: Aziridines are used in the synthesis of biologically active compounds, including antibiotics and antifungal agents.
Gene Transfection: Polyamines derived from aziridines are used in non-viral gene transfection methods.
Industry:
Mecanismo De Acción
The mechanism of action of trans-2-Phenyl-3-benzoylaziridine involves its highly strained ring structure, which makes it susceptible to nucleophilic attack. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions. These ions can then react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
1-Phenyl-2-trifluoromethyl-3-benzoylaziridine: Similar in structure but with a trifluoromethyl group, which affects its reactivity and applications.
2-Methylaziridine: Undergoes similar polymerization reactions but has different solubility properties.
Uniqueness: trans-2-Phenyl-3-benzoylaziridine is unique due to its specific substituents, which influence its reactivity and potential applications. The presence of both phenyl and benzoyl groups provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
Propiedades
Fórmula molecular |
C15H13NO |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
phenyl-[(2R,3S)-3-phenylaziridin-2-yl]methanone |
InChI |
InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H/t13-,14+/m0/s1 |
Clave InChI |
SUHPZGRFOCEHTL-UONOGXRCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](N2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)





![tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13594868.png)


![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)

